molecular formula C13H16N2O2S B2890341 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 862977-06-8

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2890341
CAS No.: 862977-06-8
M. Wt: 264.34
InChI Key: OTZCAIJSQIFCPX-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine is a versatile chemical compound with a unique structure that combines a thiazole ring with a morpholine moiety.

Scientific Research Applications

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 4-ethoxybenzo[d]thiazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromothiazol-2-yl)morpholine
  • 4-(4-Methylthiazol-2-yl)morpholine
  • 4-(4-Chlorothiazol-2-yl)morpholine

Uniqueness

4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine stands out due to its unique ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of the ethoxy group may enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-17-10-4-3-5-11-12(10)14-13(18-11)15-6-8-16-9-7-15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZCAIJSQIFCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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